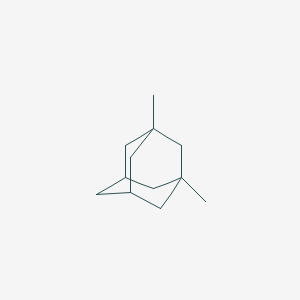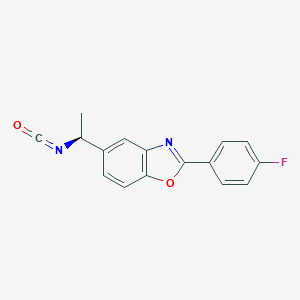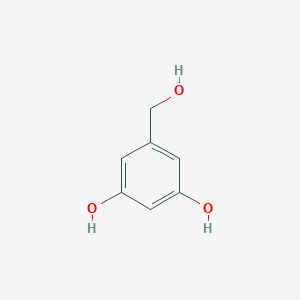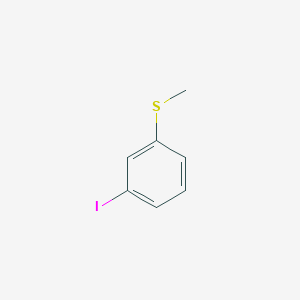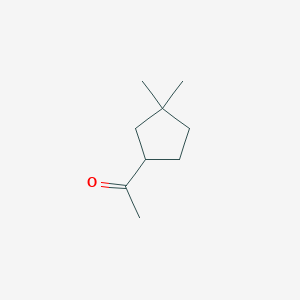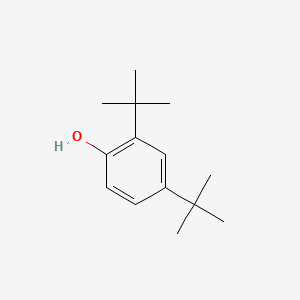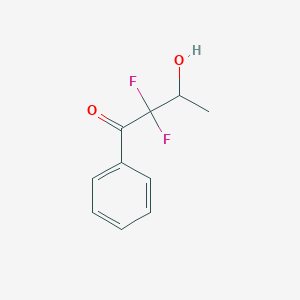
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one, also known as DFH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFH is a chiral molecule that belongs to the class of beta-keto esters and is commonly used as a building block in organic synthesis.
Mechanism Of Action
The mechanism of action of 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is not well understood. However, it is believed that 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one acts as a nucleophile in various reactions due to the presence of a beta-keto ester moiety. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has also been shown to exhibit antioxidant and anti-inflammatory activities, which may be attributed to its phenyl and hydroxyl groups.
Biochemical And Physiological Effects
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has been shown to exhibit various biochemical and physiological effects. In a study conducted on rats, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one was found to reduce the level of oxidative stress markers and increase the level of antioxidant enzymes in the liver. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has also been shown to exhibit anti-inflammatory activity by reducing the level of pro-inflammatory cytokines in vitro.
Advantages And Limitations For Lab Experiments
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is a versatile building block that can be easily synthesized and used in various reactions. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is also commercially available, which makes it easily accessible to researchers. However, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is a chiral molecule, which may pose a challenge in some reactions that require the use of enantiopure compounds.
Future Directions
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has shown great potential in various fields, and there are numerous future directions for its research. In medicinal chemistry, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can be used as a precursor for the synthesis of new antitumor agents, antiviral agents, and anti-inflammatory agents. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can also be used in the synthesis of chiral ligands for asymmetric catalysis.
In materials science, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can be used as a building block for the synthesis of new functional materials such as fluorescent dyes, liquid crystals, and polymers. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can also be used in the development of new sensors and devices.
In agriculture, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can be used as a plant growth regulator to enhance crop yield and quality. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can also be used in the development of new pesticides and herbicides.
Conclusion:
In conclusion, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is a versatile building block that has shown great potential in various fields such as medicinal chemistry, materials science, and agriculture. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can be easily synthesized and used in various reactions, and it exhibits various biochemical and physiological effects. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has numerous future directions for its research, and it is expected to play a significant role in the development of new drugs, materials, and agricultural products.
Synthesis Methods
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can be synthesized by the reaction of 2,2-difluoro-1,3-dimethyl-1-butene with phenylacetic acid in the presence of a base such as potassium carbonate. The reaction results in the formation of 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one as a white solid with a melting point of 81-83°C and a purity of 99%.
Scientific Research Applications
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has been used as a precursor for the synthesis of various biologically active compounds such as antitumor agents, antiviral agents, and anti-inflammatory agents. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has also been used in the synthesis of chiral ligands for asymmetric catalysis.
In materials science, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has been used as a building block for the synthesis of functional materials such as fluorescent dyes, liquid crystals, and polymers. In agriculture, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has been used as a plant growth regulator to enhance crop yield and quality.
properties
CAS RN |
126392-91-4 |
|---|---|
Product Name |
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one |
Molecular Formula |
C10H10F2O2 |
Molecular Weight |
200.18 g/mol |
IUPAC Name |
2,2-difluoro-3-hydroxy-1-phenylbutan-1-one |
InChI |
InChI=1S/C10H10F2O2/c1-7(13)10(11,12)9(14)8-5-3-2-4-6-8/h2-7,13H,1H3 |
InChI Key |
SMKCHFSKJXUQNU-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)C1=CC=CC=C1)(F)F)O |
Canonical SMILES |
CC(C(C(=O)C1=CC=CC=C1)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/structure/B135394.png)
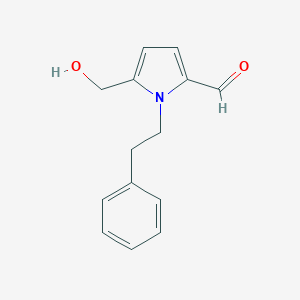
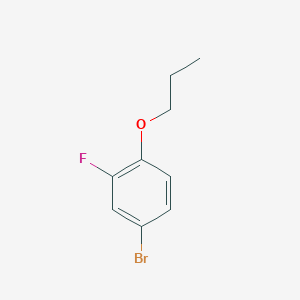
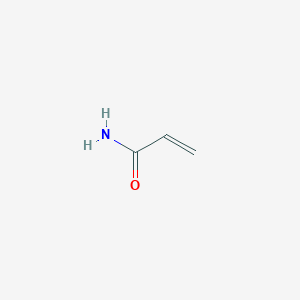
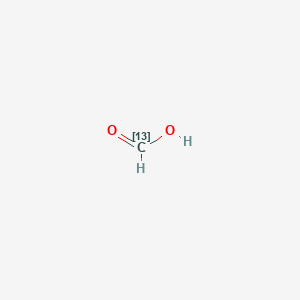
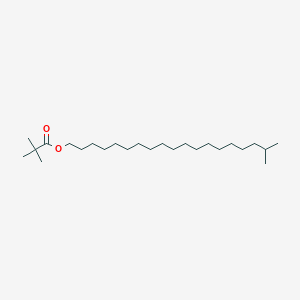
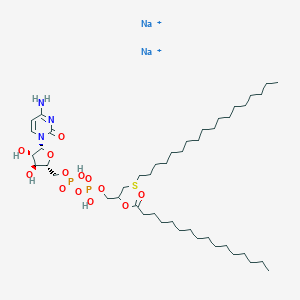
![6-Bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B135408.png)
